Technical Guide: Synthesis and Characterization of Antifungal Agent 13
Technical Guide: Synthesis and Characterization of Antifungal Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 13, systematically named N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a novel synthetic compound belonging to the pyrazole (B372694) carboxamide class of fungicides. This class of compounds has garnered significant interest due to its potent and broad-spectrum antifungal activity. The core mechanism of action for many pyrazole carboxamides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Antifungal Agent 13.
Data Presentation
The quantitative data for Antifungal Agent 13 are summarized in the tables below.
Table 1: Physicochemical and Spectroscopic Data for Antifungal Agent 13
| Parameter | Value |
| IUPAC Name | N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| Molecular Formula | C₁₂H₉ClF₃N₃O |
| Molecular Weight | 319.67 g/mol |
| Appearance | White solid |
| Melting Point | 129-131 °C[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.15 (s, 1H, NH), 8.55 (s, 1H, pyrazole-H), 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.95 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160.1, 148.2, 138.5, 137.9, 129.2, 128.8, 122.5, 120.7 (q, J=268 Hz, CF₃), 115.8, 40.1 |
| IR (KBr, cm⁻¹) | 3310 (N-H), 1675 (C=O), 1540, 1490, 1130 (C-F) |
| MS (ESI) | m/z 320.0 [M+H]⁺ |
Table 2: In Vitro Antifungal Activity of Antifungal Agent 13 (MIC₅₀ in µg/mL)
| Fungal Strain | MIC₅₀ (µg/mL) |
| Gibberella zeae | >50 |
| Fusarium oxysporum | >50 |
| Cytospora mandshurica | >50 |
| Rhizoctonia solani | 0.022[1] |
| Botrytis cinerea | >50 |
| Candida albicans | Not Reported |
| Aspergillus fumigatus | Not Reported |
| Note: Antifungal activity can be highly species-specific. The available data for analogous compounds suggest that activity is often targeted toward specific phytopathogenic fungi.[4][5][6] |
Experimental Protocols
Synthesis of Antifungal Agent 13
The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a multi-step process, commencing with the synthesis of the pyrazole carboxylic acid intermediate, followed by an amidation reaction.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methylated ester.
-
Hydrolyze the resulting ester to the carboxylic acid by heating with a base (e.g., sodium hydroxide) in a mixture of water and ethanol.
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After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[7]
Step 2: Synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Antifungal Agent 13)
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Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
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Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.
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Stir the mixture at room temperature for 2-4 hours to form the acid chloride. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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In a separate flask, dissolve 4-chloroaniline (B138754) (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in the same dry solvent.
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Cool the aniline (B41778) solution to 0 °C in an ice bath.
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Slowly add the freshly prepared acid chloride solution to the aniline solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure Antifungal Agent 13.[4]
Characterization Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the synthesized compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus and is uncorrected.
Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method according to established protocols.
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Prepare a stock solution of Antifungal Agent 13 in DMSO.
-
Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).
-
Prepare a standardized inoculum of the fungal test strain.
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Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum with a standard antifungal) and negative (fungal inoculum without any antifungal) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for filamentous fungi) for 24-72 hours.
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The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Antifungal Agent 13.
Proposed Mechanism of Action
Caption: Inhibition of Succinate Dehydrogenase by Antifungal Agent 13.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
